1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate
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Overview
Description
1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is a cyclopropane derivative characterized by the presence of bromomethyl and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Esterification: The diethyl ester groups are typically introduced through esterification reactions involving the corresponding carboxylic acids and ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidation reactions can convert the bromomethyl group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Conducted in anhydrous conditions with LiAlH4 in ether solvents.
Oxidation: Performed in aqueous or mixed solvent systems with KMnO4 under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Yields substituted cyclopropane derivatives.
Reduction: Produces cyclopropane alcohols.
Oxidation: Results in cyclopropane carboxylic acids.
Scientific Research Applications
1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate can be compared with other cyclopropane derivatives such as:
1,1-diethyl (2R)-2-(chloromethyl)cyclopropane-1,1-dicarboxylate: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity.
1,1-diethyl (2R)-2-(hydroxymethyl)cyclopropane-1,1-dicarboxylate: Contains a hydroxymethyl group, making it more suitable for further functionalization.
1,1-diethyl (2R)-2-(methyl)cyclopropane-1,1-dicarboxylate: Lacks the halogen group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its bromomethyl group, which provides distinct reactivity patterns and potential for diverse chemical transformations.
Properties
CAS No. |
1165450-64-5 |
---|---|
Molecular Formula |
C10H15BrO4 |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
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